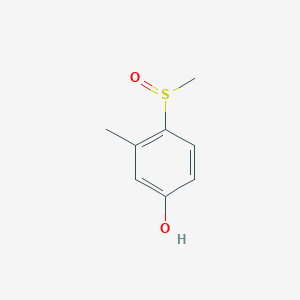

3-Methyl-4-methylsulfinylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQBELWMXKXATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931097 | |

| Record name | 4-(Methanesulfinyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-28-3 | |

| Record name | 3-Methyl-4-(methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methyl-4-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfinyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Specific Synthetic Pathways for 3-Methyl-4-methylsulfinylphenol

Two notable pathways for obtaining this compound involve precursors derived from organophosphorus compounds and thiophenol acetates. These routes highlight different strategies for constructing the target molecule.

Hydrolytic Derivatization from Organophosphorus Compounds

A significant synthetic route to this compound begins with the organophosphorus pesticide Fenthion (B1672539), which is chemically known as O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate (B77711). The key initial step in this pathway is the hydrolysis of Fenthion. This reaction cleaves the phosphate (B84403) ester bond, liberating the phenolic portion of the molecule.

The hydrolysis of Fenthion yields 3-methyl-4-(methylthio)phenol (B1676489) as the primary phenolic product. nih.govacs.org This reaction can proceed under various pH conditions, with studies showing that the stability of Fenthion decreases as the pH increases. nih.gov The primary hydrolysis mechanism, particularly under basic conditions (e.g., pH 9), involves an attack by a hydroxide (B78521) ion or a neutral water molecule on the phosphorus atom, leading to the formation of the corresponding phenol (B47542) derivative, 3-methyl-4-(methylthio)phenol. nih.gov

This hydrolytic product, 3-methyl-4-(methylthio)phenol, is the direct sulfide (B99878) precursor to the target compound. sigmaaldrich.com The final step to obtain this compound is the selective oxidation of the methylthio (-SCH₃) group to a methylsulfinyl (-S(O)CH₃) group. This critical oxidation step is discussed in detail in section 2.2.

Table 1: Hydrolysis of Fenthion

| Starting Material | Reaction Type | Key Product | Significance |

|---|---|---|---|

| Fenthion | Hydrolysis | 3-Methyl-4-(methylthio)phenol | Forms the direct sulfide precursor for subsequent oxidation. nih.govacs.org |

Oxidative Transformation from Thiophenol Acetate (B1210297) Precursors

An alternative synthetic strategy involves the use of a thiophenol acetate precursor. This method provides a pathway where the phenolic hydroxyl group is protected during the critical oxidation step, potentially offering better control over the reaction and preventing undesired side reactions on the phenol ring.

The general approach begins with the sulfide precursor, 3-methyl-4-(methylthio)phenol. The phenolic -OH group is first protected by acetylation, typically using acetic anhydride (B1165640) or acetyl chloride, to form 4-(methylthio)-3-methylphenyl acetate. This protection strategy is common in multi-step organic synthesis to mask reactive functional groups.

With the hydroxyl group protected, the selective oxidation of the methylthio group to the methylsulfinyl group is performed. This transformation yields 4-(methylsulfinyl)-3-methylphenyl acetate. The final step is the deprotection of the phenol, which is achieved by the hydrolysis of the acetate ester, typically under basic or acidic conditions, to yield the final product, this compound. While this specific sequence for this compound is a strategic postulation, the protection of phenols as acetates followed by modification of other parts of the molecule is a well-established technique in organic synthesis.

General Synthetic Strategies for Phenolic Sulfoxides

The conversion of a sulfide to a sulfoxide (B87167) is the cornerstone of synthesizing this compound from its immediate precursor. This transformation requires a selective oxidation process, as over-oxidation can lead to the formation of the corresponding sulfone (R-SO₂-R'). The development of mild and selective oxidizing agents and catalytic systems is crucial for achieving high yields of the desired sulfoxide.

Selective Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. Numerous reagents and methods have been developed to achieve this, ranging from simple peroxide-based systems to complex metal-catalyzed reactions. google.com The key challenge lies in delivering a single oxygen atom to the sulfur center without further oxidizing the resulting sulfoxide.

Hydrogen peroxide (H₂O₂) is a widely used oxidant for converting sulfides to sulfoxides due to its low cost, environmental friendliness (producing only water as a byproduct), and ease of handling. google.comresearchgate.net The reaction is illustrative of green chemistry principles. google.com

The oxidation of a thioether with hydrogen peroxide proceeds via the electrophilic attack of a peroxide oxygen on the nucleophilic sulfur atom. google.comresearchgate.net However, a significant challenge with H₂O₂ is controlling its reactivity to prevent the over-oxidation of the sulfoxide to the sulfone. google.com To achieve high selectivity, reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidant must be carefully controlled. google.com

In some methodologies, the reaction is performed in the presence of an acid, such as glacial acetic acid, which can facilitate the selective oxidation under mild, transition-metal-free conditions, leading to excellent yields of the sulfoxide product. google.com

Table 2: Examples of Peroxide-Mediated Sulfide Oxidation

| Oxidant System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Organic Sulfides | Transition-metal-free, mild conditions, high selectivity. | google.com |

| H₂O₂ (Aqueous) | General Thioethers | Environmentally benign; catalyst often used to enhance efficiency. | nih.govresearchgate.net |

| Urea-Hydrogen Peroxide | General Sulfides | Used with a diphenyl diselenide catalyst for high selectivity. | organic-chemistry.org |

To improve the efficiency and selectivity of sulfide oxidation, a wide array of catalytic systems has been developed. These catalysts activate the oxidant (often H₂O₂ or molecular oxygen) and facilitate the controlled transfer of an oxygen atom to the sulfide.

Metal-Based Catalysts: Transition metals are frequently employed as catalysts for this transformation. Various metal complexes and salts, including those of titanium, iron, manganese, scandium, and tungsten, have proven effective. nih.govdocumentsdelivered.comnih.govnih.govbldpharm.com

Iron (Fe) Catalysts: Dinuclear iron complexes have been shown to be more reactive and selective than their mononuclear counterparts, suggesting that a second metal site can provide advantages in stereoselective catalysis. documentsdelivered.com

Titanium (Ti) and Hafnium (Hf) Catalysts: Studies using Ti(IV) and Hf(IV) aminotriphenolate complexes have revealed that steric and electronic factors of the metal center, ligand, and substrate influence the reaction pathway and product selectivity, with Ti favoring sulfoxide formation and Hf favoring sulfone formation. nih.gov

Manganese (Mn) Catalysts: Porphyrin-inspired manganese complexes can catalyze the asymmetric oxidation of a broad range of sulfides with high yields and excellent enantioselectivities using hydrogen peroxide. organic-chemistry.org

Scandium (Sc) Catalysts: Scandium triflate (Sc(OTf)₃) acts as an excellent Lewis acid catalyst for H₂O₂-mediated oxidation, providing high chemoselectivity and yields with minimal over-oxidation, even with an excess of the oxidant. nih.gov

Nanocatalysts: In recent years, heterogeneous nanocatalysts have gained prominence due to their high catalytic activity, large surface area, and ease of recovery and reuse, which are significant advantages from both an economic and environmental perspective.

Spinel Nanoparticles: Mn₂ZnO₄ spinel nanoparticles (15 nm) have been used as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides at ambient temperature with H₂O₂, offering a quick, high-yield, and eco-friendly method. nih.gov

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as silica-coated iron nanoparticles (e.g., Fe₃O₄@SiO₂), offer excellent recoverability using an external magnet. wikipedia.org For instance, a Cu(I) complex anchored on silica-coated zinc ferrite (B1171679) nanoparticles (ZnFe₂O₄@SiO₂@APTES@DHBS-Cu) has shown impressive catalytic activity in sulfide oxidation. wikipedia.org

Titanosilicate Zeolites: Catalysts like TS-1 can be used for the selective oxidation of thioethers with H₂O₂. The shape-selectivity of the zeolite can influence the product distribution between sulfoxide and sulfone, depending on the steric bulk of the substrate. acs.org

Table 3: Comparison of Catalytic Systems for Sulfide Oxidation

| Catalyst Type | Example Catalyst | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Based | Sc(OTf)₃ | H₂O₂ | High chemoselectivity, mild conditions, compatible with protecting groups. | nih.gov |

| Metal-Based | Dinuclear Iron Complex | H₂O₂ | High reactivity and enantioselectivity compared to mononuclear analogues. | documentsdelivered.com |

| Nanocatalyst | Mn₂ZnO₄ Spinel NP | H₂O₂ | Heterogeneous, reusable, high yield at room temperature, eco-friendly. | nih.gov |

| Nanocatalyst | ZnFe₂O₄@SiO₂-Cu Complex | H₂O₂ | Magnetically recoverable, inexpensive materials, high yield. | wikipedia.org |

| Zeolite | Titanosilicate (TS-1) | H₂O₂ | Shape-selective, can differentiate between substrates based on size. | acs.org |

Electrochemical Synthetic Approaches

Electrochemical oxidation has emerged as a powerful and green alternative for the synthesis of sulfoxides from their corresponding sulfides. acs.orgrsc.org This method utilizes electricity to drive the oxidation reaction, often obviating the need for chemical oxidants and reducing waste generation. The selective oxidation of aryl sulfides to sulfoxides can be achieved by carefully controlling the electrolysis conditions, such as current density and electrolysis time. acs.orgresearchgate.netnih.gov

Recent studies have demonstrated the versatility of electrochemical protocols for thioether oxidation. For instance, a method employing calcium chloride (CaCl₂) as a safe and inexpensive electrolyte in a mixture of acetonitrile (B52724) and water has been developed for the selective synthesis of both sulfoxides and sulfones. acs.org By tuning the electrolysis conditions, the preferential formation of the sulfoxide can be favored. Another approach utilizes sodium chloride (NaCl) which acts as both an electrolyte and a redox mediator, preventing over-oxidation of sensitive functional groups. rsc.org The use of graphite (B72142) felt electrodes, which are cost-effective and reusable, further enhances the sustainability of this method. rsc.org Flow electrosynthesis has also been developed, allowing for an automated and supporting electrolyte-free process for the selective oxidation of sulfides to sulfoxides in good to excellent yields. nih.gov

A general representation of the electrochemical oxidation of an aryl sulfide to an aryl sulfoxide is presented below:

Reaction Scheme: Ar-S-R' --[Electrochemical Oxidation]--> Ar-SO-R'

| Parameter | Condition | Outcome | Reference |

| Electrolyte/Mediator | CaCl₂ in MeCN/H₂O | Selective sulfoxide or sulfone synthesis | acs.org |

| Electrolyte/Mediator | NaCl in Acetone/H₂O | Selective sulfoxide synthesis, compatible with sensitive groups | rsc.org |

| Method | Flow Electrosynthesis | Automated, electrolyte-free, high yield | nih.gov |

| Catalyst | Manganese porphyrins | Selective oxidation to sulfoxides at low potential | organic-chemistry.org |

This table summarizes various electrochemical approaches for the oxidation of sulfides to sulfoxides.

Biocatalytic Oxidation Strategies for Enantioselective and Racemic Products

Biocatalysis offers a highly selective and environmentally friendly route to sulfoxides, with the significant advantage of enabling the synthesis of enantiomerically pure compounds. mdpi.com Enzymes, particularly monooxygenases, have been extensively studied for their ability to catalyze the asymmetric oxidation of prochiral sulfides. nih.govnih.gov

Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) are prominent classes of enzymes utilized for sulfoxidation. mdpi.comnih.gov These enzymes use molecular oxygen as the oxidant and often exhibit high chemo- and stereoselectivity. nih.gov For example, different monooxygenase biocatalysts can lead to the formation of either the (R)- or (S)-sulfoxide with high enantiomeric excess (ee). nih.gov The choice of the specific enzyme and the reaction conditions can be tailored to produce the desired enantiomer. nih.gov

The application of whole-cell biotransformations using bacteria and fungi has also been explored as a cost-effective alternative to using isolated enzymes. mdpi.com These microorganisms can contain the necessary enzymatic machinery and cofactors for the sulfoxidation reaction.

| Biocatalyst Type | Key Features | Potential Products | References |

| Flavin-containing Monooxygenases (FMOs) | Use molecular oxygen, can be highly enantioselective. | Enantiopure (R)- or (S)-sulfoxides. | nih.govnih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | High chemo- and stereoselectivity. | Enantiopure sulfoxides. | nih.govorganic-chemistry.org |

| Whole-cell systems (Bacteria, Fungi) | Cost-effective, contain necessary enzymes and cofactors. | Racemic or enantiomerically enriched sulfoxides. | mdpi.com |

This table highlights different biocatalytic strategies for the oxidation of sulfides.

Synthesis of Key Precursors and Related Phenolic Analogues

The availability of the thioether precursor, 3-methyl-4-methylthiophenol, is fundamental to the synthesis of this compound.

Preparation of 3-Methyl-4-methylthiophenol

The synthesis of 3-methyl-4-methylthiophenol (also known as 4-(methylthio)-m-cresol) typically starts from m-cresol (B1676322). sigmaaldrich.comnih.gov A plausible synthetic route involves the introduction of a sulfur-containing group at the position para to the hydroxyl group. One potential strategy involves the nitrosation of m-cresol to introduce a nitroso group at the 4-position, which can then be reduced and subsequently converted to the methylthio group. google.com

An analogous and more direct method, reported for the synthesis of 4-methylthiophenol from phenol, involves the reaction with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This electrophilic substitution reaction introduces the methylthio group onto the aromatic ring. Adapting this method to m-cresol would likely yield the desired 3-methyl-4-methylthiophenol.

Plausible Reaction Scheme: m-Cresol + (CH₃)₂S₂ --[H₂SO₄]--> 3-Methyl-4-methylthiophenol

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference (Analogous Reaction) |

| m-Cresol | Dimethyl disulfide | Sulfuric acid | 3-Methyl-4-methylthiophenol | researchgate.net |

This table outlines a likely synthetic route to 3-methyl-4-methylthiophenol based on an analogous reported procedure.

Synthetic Routes to Related Sulfinylphenol Scaffolds

The synthesis of sulfinylphenol scaffolds is not limited to the oxidation of the corresponding thiophenols. Alternative methods provide access to a variety of substituted diaryl sulfoxides. One such method is the Lewis acid-catalyzed sulfonylation of arenes with aryl sulfinyl chlorides. jchemrev.com For instance, the reaction of a substituted phenol with an aryl sulfinyl chloride in the presence of a Lewis acid like aluminum chloride can yield ortho-substituted diaryl sulfoxides. jchemrev.com

Furthermore, unsymmetrical sulfoxides can be prepared from sulfinate precursors. For example, reacting an alkyl or aryl halide with a sulfinate ester in the presence of a suitable catalyst can furnish the desired unsymmetrical sulfoxide. jchemrev.com These methods offer flexibility in accessing a diverse range of sulfinylphenol derivatives with different substitution patterns on both aromatic rings.

Chemical Transformations and Mechanistic Investigations of 3 Methyl 4 Methylsulfinylphenol

Reactivity Profile of the Methylsulfinyl Moiety in Phenolic Frameworks

The reactivity of the methylsulfinyl group within a phenolic structure, such as in 3-methyl-4-methylsulfinylphenol, is significantly influenced by the electronic interplay between the sulfoxide (B87167), the aromatic ring, and the hydroxyl group. Phenols are a crucial class of organic compounds found in numerous natural and synthetic substances, and their chemical behavior is a key area of study. nih.gov

Electronic Effects and Their Influence on Aromatic Ring Reactivity

The presence of the hydroxyl group, a strong electron-donating group (EDG), on the phenolic ring counteracts the deactivating effect of the methylsulfinyl group by increasing the electron density of the ring through resonance. numberanalytics.commdpi.com This makes the ring more nucleophilic and more reactive towards electrophiles. numberanalytics.com The position of the substituents is also critical. In this compound, the methyl group at position 3 further activates the ring towards electrophilic attack.

Oxidation Pathways to Corresponding Sulfonyl Derivatives

The methylsulfinyl group in this compound can be readily oxidized to the corresponding methylsulfonyl group, forming 3-methyl-4-(methylsulfonyl)phenol. who.intnih.gov This oxidation is a common transformation for compounds containing a methylthio group, which is a precursor to the sulfoxide. who.int The oxidation of the sulfur atom increases its electron-withdrawing nature. researchgate.net

Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 4-(methylthio)phenol (B156131) to 4-(methylsulfonyl)phenol (B50025) has been achieved using reagents like sodium periodate (B1199274) or Oxone®. chemicalbook.com In one synthetic route, 4-(methylthio)phenol is treated with Oxone® in a mixture of ethanol (B145695) and water to yield 4-(methylsulfonyl)phenol in high yield. chemicalbook.com

The increased electron-withdrawing character of the resulting sulfonyl group further deactivates the aromatic ring towards electrophilic substitution. researchgate.net

Reduction Reactions of the Sulfinyl Group

While oxidation of the sulfinyl group is a common reaction, its reduction back to the corresponding sulfide (B99878) (thioether) is also a possible transformation, although less commonly the focus of synthetic pathways involving this specific compound. Generally, the reduction of sulfoxides can be achieved using various reducing agents.

Degradation Pathways and Environmental Stability in Chemical Systems

This compound is a degradation product of the organothiophosphate insecticide fenthion (B1672539). epa.gov Its environmental fate is therefore of interest. The degradation of fenthion and its metabolites is influenced by factors such as sunlight, water, and microbial activity. wikipedia.orgoup.com

Hydrolysis Kinetics and Reaction Mechanisms in Aqueous Media

In the context of its parent compound, fenthion, hydrolysis is one of the degradation mechanisms, with a half-life in water ranging from 2.9 to 21.1 days, depending on conditions. wikipedia.org The hydrolysis of fenthion leads to various degradation products, including fenthion phenol (B47542) sulfoxide, which is this compound. epa.gov

Photodegradation Mechanisms under Irradiation

Sunlight plays a crucial role in the degradation of fenthion and its metabolites. wikipedia.org Photodegradation is a predominant mechanism for the breakdown of fenthion in both soil and water when exposed to sufficient sunlight. wikipedia.org While specific photodegradation studies on isolated this compound are not detailed in the provided results, it is known to be a product of fenthion degradation under irradiation. epa.gov

For related phenolic compounds like 4-methylphenol, photodegradation can be an effective removal method from wastewater. chem-soc.si The efficiency of photodegradation can be influenced by the pH of the solution, with basic media sometimes favoring the process due to the deprotonation of the phenol to the more oxidizable phenolate (B1203915) form. chem-soc.si The process often involves the generation of reactive oxygen species. chem-soc.si

Interactive Data Table: Degradation of Fenthion and its Metabolites

The following table summarizes information on the degradation of fenthion, the parent compound of this compound.

| Degradation Process | Matrix | Half-life/Rate | Key Factors | Major Degradates |

| Photodegradation | Atmosphere | ~5 hours | Hydroxyl radicals | - |

| Photodegradation | Soil/Water | - | Sunlight | Fenthion sulfoxide, Fenthion sulfone |

| Biodegradation | Soil | 4-6 weeks | Anaerobic/non-photolytic organisms | - |

| Hydrolysis | Water | 2.9 - 21.1 days | Light, temperature, pH | Fenthion sulfoxide, 3-methyl-4-(methylsulfonyl)phenol, Fenthion phenol sulfoxide, Fenthion phenol, 3-methyl phenol |

| Aerobic Microbial Metabolism | Soil | <1 day | Microbes | Carbon dioxide, Fenthion sulfoxide, 3-methyl-4-(methylsulfonyl)phenol, Fenthion phenol sulfoxide, Fenthion phenol, 3-methyl phenol |

| Anaerobic Aquatic Metabolism | Aquatic | 11 days | Microbes | Carbon dioxide, Fenthion sulfoxide, 3-methyl-4-(methylsulfonyl)phenol, Fenthion phenol sulfoxide, Fenthion phenol, 3-methyl phenol |

This data is based on studies of fenthion degradation. epa.govwikipedia.orgoup.com

Photochemical Hydrolysis Pathways and Product Formation

This section was designated to detail the process by which this compound breaks down in the presence of light and water. It would have ideally included the identification of resulting chemical products and the step-by-step mechanism of the hydrolysis reaction.

Oxygenation Mechanisms and the Role of Singlet Oxygen

The focus here was to be on the reaction of this compound with oxygen, particularly the highly reactive singlet oxygen species, under photochemical conditions. This would involve an exploration of the reaction mechanisms and the resulting oxygenated products.

Formation of Aromatic Cation Intermediates in Photodecomposition

This subsection was intended to delve into the formation of positively charged aromatic intermediates, known as cation radicals, during the photodecomposition of this compound. The study of such intermediates is crucial for understanding the fundamental steps of photochemical reactions.

General Reaction Pathways and their Exploration in Organic Synthesis

This final section was planned to provide a broader overview of the known chemical reactions involving this compound and how these reactions have been utilized in the field of organic synthesis to create new and complex molecules.

Unfortunately, specific studies detailing these aspects for this compound are not present in the current body of scientific literature. While general principles of photochemistry and reaction mechanisms of related compounds, such as aryl sulfoxides, are known, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data.

The absence of research on this specific compound means that the tables of detailed research findings and interactive data tables, which were to be a central feature of the article, cannot be generated.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Methyl-4-methylsulfinylphenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the ring, the methyl group on the sulfinyl moiety, and the phenolic hydroxyl proton.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfinyl group. The methyl group attached to the aromatic ring would appear as a singlet, as would the methyl group of the methylsulfinyl substituent. The phenolic proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent used.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on the analysis of structurally similar compounds.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 5.0 - 9.0 | broad s |

| Aromatic -H | 6.8 - 7.8 | m |

| Sulfinyl -SCH₃ | ~2.7 | s |

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The spectrum would be expected to show eight signals: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon bonded to the sulfinyl group. The two methyl carbons would appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on the analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150 - 160 |

| Aromatic C-SO | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Sulfinyl -SCH₃ | 40 - 50 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, a derivatization step, such as silylation of the phenolic hydroxyl group, may be necessary to increase its volatility and thermal stability for GC analysis. The mass spectrum obtained would show a molecular ion peak corresponding to the derivatized compound, along with a characteristic fragmentation pattern that can be used for identification. Key fragmentation pathways would likely involve the loss of the methylsulfinyl group and cleavages around the aromatic ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS). In the analysis of this compound, ESI would typically be performed in negative ion mode to deprotonate the acidic phenolic hydroxyl group, resulting in a prominent [M-H]⁻ ion. This allows for accurate molecular weight determination. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce a characteristic spectrum that can be used for confirmation. Studies on the analysis of fenthion (B1672539) and its metabolites have utilized LC-MS/MS, indicating the suitability of this technique for detecting related phenolic compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with electronic transitions within the molecule, primarily involving π-electrons in conjugated systems. The benzene ring in this compound, substituted with a hydroxyl, a methyl, and a methylsulfinyl group, constitutes the chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands in the ultraviolet region, likely between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the solvent and the pH, particularly due to the ionizable phenolic group.

Table 3: Predicted UV-Vis Spectral Data for this compound This table is predictive and based on the analysis of structurally similar compounds.

| Solvent | Predicted λmax (nm) |

|---|---|

| Methanol / Ethanol (B145695) | ~270 - 290 |

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for separating complex mixtures, making it ideal for the analysis of metabolites like this compound from biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two predominant techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quantitative analysis of fenbendazole (B1672488) and its various metabolites, including the sulfoxide (B87167) derivative, this compound. nih.gov The method's high resolution and sensitivity allow for the effective separation and detection of these compounds in complex matrices such as plasma, tissue, and milk. nih.govresearchgate.net

Typically, analyses are performed using reversed-phase HPLC systems. nih.gov Separation is commonly achieved on a C18 column, which provides excellent resolution for benzimidazole (B57391) compounds and their derivatives. nih.govijrpc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution, with the specific ratio adjusted to optimize the separation of the target analytes. nih.govijrpc.com For instance, a mobile phase of acetonitrile and water in a 70:30 ratio has been successfully used. nih.gov

Detection is most frequently accomplished using an ultraviolet (UV) detector. Quantitation of fenbendazole and its metabolites, including the sulfoxide form, is often carried out at a wavelength of approximately 290 nm to 296 nm, where these compounds exhibit strong absorbance. nih.govnih.govresearchgate.net Sample preparation is a critical step, especially for biological samples, often involving solid-phase extraction (SPE) to isolate the analytes and remove interfering substances before injection into the HPLC system. nih.gov The robustness of HPLC methods enables high specificity, low detection limits, and excellent linearity and accuracy, making it the gold standard for pharmacokinetic and residue monitoring studies involving this compound. nih.gov

Table 1: Representative HPLC Conditions for the Analysis of Fenbendazole Metabolites

| Parameter | Condition | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govijrpc.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govijrpc.com |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Methanol mixtures | nih.govijrpc.com |

| Detection | UV Spectrophotometry | nih.govnih.govresearchgate.net |

| Wavelength | 290 - 296 nm | nih.govnih.govresearchgate.net |

| Sample Prep | Solid-Phase Extraction (SPE) for biological matrices | nih.gov |

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis of benzimidazole anthelmintics and their metabolites. It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis or metabolic conversion of fenbendazole to its sulfoxide and sulfone derivatives, and for the preliminary assessment of sample purity. derpharmachemica.compharmascholars.com

In a typical TLC analysis, the stationary phase is a pre-coated silica (B1680970) gel 60 F254 plate. akjournals.comresearchgate.net A suitable mobile phase is selected to achieve separation based on the polarity of the compounds. For benzimidazole derivatives, solvent systems often include mixtures of a moderately polar solvent and a more polar solvent, sometimes with the addition of an acid or base to improve spot shape and resolution. For example, mobile phases such as chloroform-methanol or ethyl acetate-hexane, with potential additives like formic acid, have been utilized. researchgate.netderpharmachemica.com

After the plate is developed, the separated spots are visualized, commonly under UV light at 254 nm, where the benzimidazole ring system absorbs light, causing the spots to appear dark against a fluorescent background. pharmascholars.comakjournals.com The retention factor (Rf value) of each spot can be calculated to aid in identification. Densitometric scanning of the plates can also provide semi-quantitative or quantitative results. researchgate.net This technique is instrumental in synthetic chemistry for quickly checking reaction completion and in screening for the presence of the parent drug and its major metabolites. derpharmachemica.com

Table 2: General Parameters for TLC Analysis of Benzimidazole Derivatives

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel 60 F254 pre-coated plates | akjournals.comresearchgate.net |

| Mobile Phase | Chloroform:Methanol or Dichloromethane-ethyl acetate-formic acid-methanol mixtures | researchgate.netderpharmachemica.com |

| Visualization | UV light at 254 nm | pharmascholars.comakjournals.com |

| Application | Reaction monitoring, purity screening, qualitative identification | derpharmachemica.compharmascholars.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, IR spectroscopy is essential for confirming its structural features, particularly the phenolic hydroxyl group, the sulfoxide group, and the substituted aromatic ring.

O-H Stretch (Phenol): A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.

C-H Stretch (Aromatic & Methyl): Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl groups will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): The presence of the benzene ring will give rise to several sharp, moderate-intensity bands in the 1450-1600 cm⁻¹ region.

S=O Stretch (Sulfoxide): The sulfoxide functional group is characterized by a strong, distinct absorption band typically found in the 1030-1070 cm⁻¹ range. This peak is a key diagnostic marker for confirming the oxidation of a thioether to a sulfoxide.

C-O Stretch (Phenol): The stretching vibration of the carbon-oxygen bond in the phenol (B47542) will appear as a strong band in the 1200-1260 cm⁻¹ region.

The combination of these specific absorption bands provides compelling evidence for the molecular structure of this compound, complementing data from other analytical methods like NMR and mass spectrometry.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl Groups | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Phenol | C-O Stretch | 1200 - 1260 | Strong |

| Sulfoxide | S=O Stretch | 1030 - 1070 | Strong |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Methodologies

Theoretical Investigations of Electronic Structure and Chemical Reactivity

Theoretical studies, particularly those employing quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule like 3-Methyl-4-methylsulfinylphenol. These methods probe the electron distribution and energy landscape, which dictate the compound's stability and how it interacts with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For phenolic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine various ground-state properties. These calculations yield optimized molecular geometry, total energy, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The energetics of potential reactions can also be explored. For instance, in sulfoxide-mediated oxidative coupling of phenols, a sulfoxide (B87167) is used to activate the phenol (B47542). nih.govrsc.org The process involves the formation of an electrophilic aryloxysulfonium intermediate. nih.govsoton.ac.uk DFT calculations can model the stability of such intermediates and the energy barriers for their formation and subsequent reactions, providing insight into the reaction mechanism and selectivity. nih.gov

Table 1: Typical Ground State Properties of a Phenolic Compound Calculated via DFT

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy (ET) | The total electronic energy of the molecule in its optimized, lowest-energy state. | -573.45 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 5.1 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.5 Debye |

The electronic properties of this compound, influenced by its distinct functional groups, are key to its reactivity. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are generally electron-donating, while the methylsulfinyl (-SOCH₃) group is polar and can act as an electron-withdrawing group. wikipedia.org The interplay of these groups governs the electron density distribution across the aromatic ring.

Several key electronic descriptors derived from DFT calculations help quantify this influence:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's capacity to donate electrons, a key step in many antioxidant mechanisms of phenols. The LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a phenol, the area around the hydroxyl oxygen is typically electron-rich, while the hydrogen is electron-poor.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the electronic effects of different substituents.

In reactions, the sulfoxide group can be pivotal. It can be oxidized to a sulfone or reduced to a sulfide (B99878). wikipedia.org Furthermore, the sulfoxide sulfur atom is a chiral center when its organic residues are different, meaning this compound exists as a pair of enantiomers. wikipedia.org The reactivity of the phenol ring is also altered; sulfoxide-mediated activation can invert the phenol's typical nucleophilic character, making it susceptible to attack by other nucleophiles. nih.govmanchester.ac.uk

QSAR Modeling Approaches for Phenolic Sulfoxides

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between the structural or physicochemical properties of a series of compounds and their biological activity. ijsmr.innih.gov For phenolic compounds, QSAR is widely used to predict activities like toxicity or antioxidant potential. ijsmr.inresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode chemical information. wikipedia.org These descriptors can be classified into several categories:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Based on the 2D representation of the molecule, describing size, shape, and branching.

Physicochemical: Properties like molar refractivity (MR) and the partition coefficient (logP), which relates to hydrophobicity. nih.gov

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.netresearchgate.net

For a class of compounds like phenolic sulfoxides, a diverse set of descriptors is calculated for each molecule in a dataset. Statistical methods like Principal Component Analysis (PCA) or t-tests are then often used to select the most relevant descriptors that are significantly correlated with the biological activity being studied, avoiding redundancy and overfitting in the final model. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for QSAR of Phenolic Sulfoxides

| Descriptor Class | Descriptor Name | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

| Physicochemical | Molar Refractivity (MR) | Steric bulk and polarizability of the molecule. nih.gov |

| Electronic | HOMO Energy | Electron-donating ability. |

| Electronic | LUMO Energy | Electron-accepting ability. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Constitutional | Number of H-bond donors | Potential for hydrogen bonding interactions. |

Once relevant descriptors are selected, predictive models are built using various statistical and machine learning techniques. ijsmr.inijsmr.in These methods are trained on a set of molecules with known activities to learn the underlying structure-activity relationship.

Common strategies include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity. researchgate.net

Artificial Neural Networks (ANN): A more complex, non-linear machine learning method inspired by the human brain, capable of modeling intricate relationships. ijsmr.inresearchgate.netresearchgate.net Deep Neural Networks (DNNs) are a more advanced form of ANN that have shown high performance in QSAR studies. ijsmr.in

Support Vector Machines (SVM): A powerful classification and regression method that works by finding an optimal hyperplane to separate or fit data points. researchgate.net

These models can effectively predict the activity of new or untested phenolic compounds based solely on their calculated molecular descriptors. ijsmr.in

A QSAR model's utility depends on its statistical quality and predictive power. nih.gov Therefore, rigorous validation is a critical step. nih.gov Validation is typically performed using two approaches:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) assess the model's robustness and stability using the training data itself. nih.govresearchgate.net

External Validation: The model's true predictive ability is tested on an external set of compounds that were not used during model development. researchgate.netnih.gov

Equally important is defining the model's Applicability Domain (AD) . wikipedia.orgresearchgate.net The AD is the chemical space, defined by the range of descriptors and structural features of the training set, within which the model can make reliable predictions. wikipedia.orgeawag.ch Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. wikipedia.org Defining the AD is a key principle for the regulatory acceptance of QSAR models. wikipedia.orgeawag.ch

Molecular Interaction Studies via Computational Methods

As no specific computational studies on this compound have been identified, a detailed account of its molecular interactions derived from computational methods cannot be provided.

Role and Utility in Advanced Chemical Research and Development

Function as Key Chemical Intermediates in Complex Molecule Synthesis

3-Methyl-4-methylsulfinylphenol is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of pesticide toxicology and metabolism. Its primary role is linked to the organophosphate insecticide fenthion (B1672539). The sulfoxide (B87167) form of fenthion, which incorporates the this compound moiety, is a major metabolite. acs.orgacs.org

The synthesis of this phenol (B47542) derivative is a critical step for creating analytical standards of fenthion's metabolic products. For instance, this compound can be prepared by the controlled oxidation of 3-methyl-4-methylthiophenyl acetate (B1210297) using an oxidizing agent like hydrogen peroxide, followed by hydrolysis of the acetate group. who.int This intermediate is then used in subsequent steps to synthesize metabolites like fenthion sulfoxide and fenoxon sulfoxide. acs.org The ability to synthesize these compounds allows researchers to study their specific biological activities and environmental fate. Research has demonstrated efficient synthetic protocols to produce enantiomerically pure forms of fenthion sulfoxide, highlighting the importance of this intermediate in accessing stereochemically defined complex molecules. acs.orgnih.gov

Table 1: Synthesis and Properties of Fenthion Sulfoxide

| Property | Value |

|---|---|

| Chemical Formula | C10H15O4PS2 |

| Molecular Weight | 294.33 g/mol |

| CAS Number | 3761-41-9 |

| Parent Compound | Fenthion |

| Key Synthetic Precursor | This compound |

| Source: chemicalbook.com | |

Contributions to the Elucidation of Chemical Reaction Pathways

The study of this compound and its related compounds has been instrumental in clarifying complex biochemical reaction pathways. Its most significant contribution is in understanding the metabolism of fenthion in living organisms. acs.orgacs.org

Upon exposure, fenthion undergoes extensive oxidative metabolism mediated by enzyme systems such as cytochrome P450 (P450) and flavin-containing monooxygenases (FMO). acs.org Two primary metabolic routes are the oxidative desulfuration of the phosphorothioate (B77711) group and the sulfoxidation of the thioether group. acs.org The latter reaction produces fenthion sulfoxide, which contains the this compound core. acs.orgacs.org

By synthesizing and analyzing fenthion sulfoxide, researchers have elucidated the following:

Enzyme Stereoselectivity : Studies using recombinant FMO1 demonstrated that the enzyme stereoselectively catalyzes the oxidation of fenthion, preferentially producing one specific enantiomer, (R)-(+)-fenthion sulfoxide. acs.orgnih.gov

Bioactivation Pathways : While the initial sulfoxidation can be a detoxification step, subsequent oxidation of the (R)-(+)-fenthion sulfoxide to (R)-(+)-fenoxon sulfoxide represents a critical bioactivation pathway. nih.govresearchgate.net This creates a more potent inhibitor of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net

Metabolic Sequence : The identification of fenthion sulfoxide as a predominant initial metabolite helps to map the sequence of metabolic events, showing it is a precursor to other oxidized products like fenoxon sulfoxide and fenthion sulfone. acs.org

These findings, which rely on the availability and characterization of the this compound moiety within fenthion sulfoxide, are crucial for assessing the toxicology and environmental impact of the parent insecticide.

Table 2: Key Compounds in the Fenthion Metabolic Pathway

| Compound Name | Role in Pathway | Key Transformation |

|---|---|---|

| Fenthion | Parent Compound | Undergoes oxidation |

| Fenthion Sulfoxide | Primary Metabolite | Sulfoxidation of the thioether group |

| Fenoxon | Metabolite | Oxidative desulfuration of the P=S group |

| Fenoxon Sulfoxide | Secondary Metabolite | Subsequent oxidation of Fenthion Sulfoxide |

| Source: acs.orgacs.orgresearchgate.net | | |

Development of Analytical Standards and Reference Materials

In chemical analysis, particularly in toxicology and environmental monitoring, the availability of pure analytical standards is essential for accurate quantification and identification of substances. While this compound itself is not typically sold as a standalone certified reference material, its synthesis is a prerequisite for producing reference standards for fenthion metabolites. acs.org

Researchers investigating fenthion metabolism synthesized both the (R) and (S) enantiomers of fenthion sulfoxide. acs.orgnih.gov These synthesized molecules served as crucial reference materials for:

Chiral HPLC Analysis : To measure the enantiomeric excess (ee) of metabolites produced by biological systems and to separate and quantify the individual stereoisomers. acs.org

Structural Confirmation : The synthesized standard of (S)-(-)-fenthion sulfoxide was used to obtain an X-ray crystal structure, which in turn allowed for the definitive determination of the absolute configuration of the (+)-sulfoxide metabolite as (R). acs.orgnih.gov

Quantitative Evaluation : In studies of pesticide residues, chromatograms are evaluated by comparing the retention times and detector responses of unknown peaks in a sample to those of known, pure standards of the parent compound and its degradation products, including the sulfoxide. who.int

Therefore, the synthesis of compounds containing the this compound structure is a critical step in the development of the very analytical standards needed for advanced research.

Exploration of Molecular Recognition and Complexation in Chemical Systems

The sulfinyl group is a highly functional motif in chemistry, capable of engaging in specific intermolecular interactions and serving as a design element in molecular recognition systems.

The sulfinyl (sulfoxide) group possesses unique characteristics that make it attractive for ligand design in asymmetric catalysis. These principles are based on the group's inherent properties:

Chirality : The sulfur atom in a sulfoxide is a stereocenter, meaning sulfoxides can exist as stable, non-racemizing enantiomers. This chirality can be transferred or used to induce stereoselectivity in chemical reactions.

Coordinating Ability : The oxygen atom of the sulfinyl group is a hard Lewis base, capable of coordinating to metal centers. The sulfur atom can also act as a soft Lewis base.

Polarity and Steric Influence : The S=O bond is highly polar, influencing the electronic environment of the ligand. The groups attached to the sulfur also provide steric bulk that can create a specific chiral pocket around a metal catalyst.

A notable example is the development of novel P,N-sulfinyl imine ligands where chirality resides solely at the sulfur atom. nih.gov When complexed with palladium, these ligands have been shown to be highly effective in catalyzing allylic alkylation reactions with excellent enantioselectivity (up to 94% ee). nih.gov The crystal structure of a palladium-bound sulfinyl imine progenitor confirmed the coordination mode, illustrating how the sulfinyl motif is fundamental to creating the chiral environment necessary for stereoselective catalysis. nih.gov

The orientation of the sulfinyl group has a profound impact on intermolecular interactions and, consequently, on biological activity. The study of fenthion metabolites provides a clear and compelling example of this principle.

When the binding affinities of the enantiomers of fenoxon sulfoxide (derived from the corresponding fenthion sulfoxide enantiomers) were tested against acetylcholinesterase (AChE), a significant difference was observed. acs.orgacs.org The (R)-(+)-fenoxon sulfoxide was found to be a dramatically more potent inhibitor of the enzyme than the (S)-(-)-fenoxon sulfoxide. acs.orgnih.gov For human AChE, the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) was 6.9 µM for the (R) isomer compared to 230 µM for the (S) isomer. acs.orgnih.gov

This vast difference in potency is a direct result of differential intermolecular interactions within the enzyme's active site. The precise three-dimensional arrangement of the chiral sulfoxide group dictates how the inhibitor molecule fits and binds, highlighting that molecular recognition is highly sensitive to the stereochemistry at the sulfur atom. The interactions at play include hydrogen bonding, where the sulfoxide oxygen can act as an acceptor, and specific steric and electrostatic interactions that either favor or disfavor binding for each enantiomer. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Methyl-4-methylsulfinylphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via oxidation of its methylthio precursor (3-Methyl-4-methylthiophenol) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key factors include pH control (neutral to slightly acidic conditions) and temperature modulation (25–40°C) to prevent over-oxidation to the sulfone derivative. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures is recommended. Reaction progress should be monitored by TLC or HPLC .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra for characteristic signals: aromatic protons (δ 6.8–7.2 ppm), methylsulfinyl group (δ 2.5–3.0 ppm for S=O adjacent to CH), and hydroxyl proton (δ 5.0–5.5 ppm, exchangeable).

- IR : Confirm S=O stretching vibrations at 1020–1070 cm.

- Mass Spectrometry : Look for molecular ion [M+H] at m/z 170.2 (calculated for CHOS). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Implement:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to ensure >98% purity.

- Stereochemical Analysis : Employ chiral chromatography or X-ray crystallography (if crystalline) to confirm configuration, as sulfoxide chirality impacts bioactivity.

- Orthogonal Assays : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out assay-specific artifacts .

Q. How can researchers optimize chromatographic methods to quantify trace impurities in this compound batches?

- Methodological Answer :

- Column Selection : Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) for high resolution.

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B), starting at 5% B to 95% B over 10 minutes.

- Detection : ESI-MS in positive ion mode for sensitivity. Quantify impurities (e.g., sulfone derivatives) via external calibration curves. Validate method robustness using ICH guidelines (precision, accuracy, LOD/LOQ) .

Q. What crystallographic techniques are suitable for studying the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation from ethanol. Resolve structure to confirm bond lengths (S–O: ~1.48 Å) and angles.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate: 10°C/min under N).

- Hygroscopicity Tests : Expose crystals to controlled humidity (10–90% RH) and monitor structural changes via PXRD. Compare with computational models (DFT) to predict degradation pathways .

Methodological Design Considerations

Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Substrate Screening : Test reactivity with alkyl halides (e.g., benzyl bromide) under basic conditions (KCO in DMF, 60°C).

- Kinetic Studies : Monitor reaction progress via H NMR to determine rate constants.

- Computational Modeling : Use DFT (B3LYP/6-311+G**) to map transition states and predict regioselectivity. Validate with isotopic labeling (e.g., O in sulfinyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。